
Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C23H24BrNO3 and a molecular weight of 442.357 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom and a methoxyphenyl group in its structure makes it a unique and valuable compound for various scientific research applications.
Preparation Methods
The synthesis of Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common synthetic route starts with the condensation of appropriate starting materials, followed by hydrolysis and cyclization to form the quinoline core . The final product is obtained through substitution reactions under specific conditions, often using tetrahydrofuran as the solvent . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The presence of the bromine atom and methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to various biological effects, depending on the specific application and context.
Comparison with Similar Compounds
Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
3-benzyl-6-bromo-2-methoxy quinoline: Known for its activity against Mycobacterium tuberculosis.
7-chloro quinolones: Effective against multidrug-resistant tuberculosis.
Quinolinyl-pyrazoles: Investigated for their pharmacological properties and potential as PDE10A inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
355421-29-3 |
|---|---|
Molecular Formula |
C23H24BrNO3 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H24BrNO3/c1-3-4-5-6-13-28-23(26)20-15-22(16-7-10-18(27-2)11-8-16)25-21-12-9-17(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3 |
InChI Key |
RYQHZGHRKFPSDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12050289.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
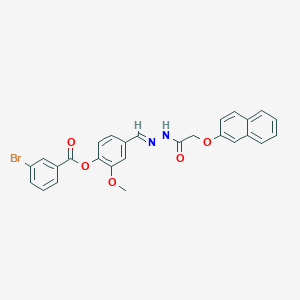
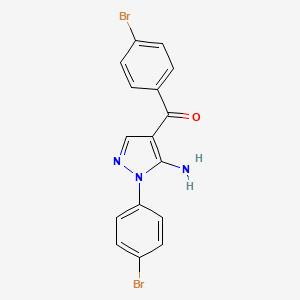
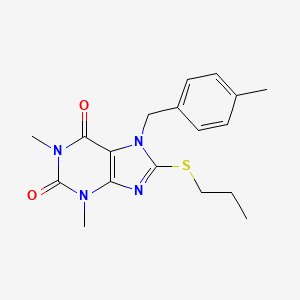
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)
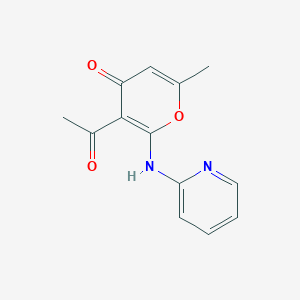
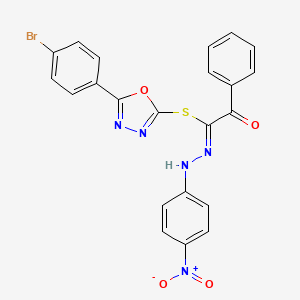
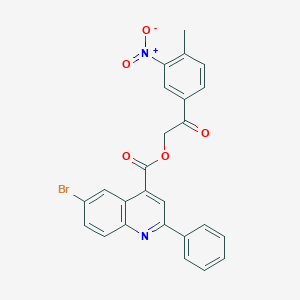

![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)
